
3-Chloro-4-(cyanomethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(cyanomethyl)benzonitrile is a chemical compound with the CAS Number: 1261672-27-8. It has a molecular weight of 176.6 and its IUPAC name is this compound . It is a solid substance and is an important compound in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H5ClN2 . The InChI code for this compound is 1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Transformations
The utility of 3-Chloro-4-(cyanomethyl)benzonitrile in organic synthesis is highlighted through its involvement in 1,3-dipolar cycloaddition reactions. This compound participates in the formation of isoxazolinespirodihydrofuranones, showcasing its reactivity towards creating complex molecular structures with potential applications in material science and pharmaceuticals (Štverková et al., 1993). Moreover, advancements in C–CN bond formation via C–H bond activation emphasize the significance of the cyano group in synthesizing a variety of functional groups, underscoring the versatility of compounds like this compound in organic chemistry (Ping et al., 2016).
Surface Chemistry and Material Science
This compound has found applications in surface chemistry, specifically in the modification of silicon surfaces. The compound, through photoinduced reactions, enables the construction of a second covalently bonded organic layer on the Si(111)-7 × 7 surface, demonstrating its potential in the development of advanced materials and nanotechnology applications (Cai et al., 2007).
Biocatalysis and Environmental Biotechnology
The biotransformation potential of this compound is explored through its regioselective conversion by soil bacteria, such as Rhodococcus rhodochrous. This process results in the formation of various biologically relevant compounds, indicating the role of such chemical entities in biocatalysis and potential environmental biotechnology applications to remediate nitrile pollutants (Dadd et al., 2001).
Catalysis and Synthetic Methodologies
The compound's significance extends to catalysis, where it contributes to novel routes in synthesizing phthalonitrile and phthalocyanine derivatives. These findings are crucial for developing new catalytic methods and materials, particularly in dyes and pigments (Dinçer et al., 2004).
N-Heterocyclic Carbene-Catalyzed Reactions
This compound plays a role in the NHC-catalyzed [4 + 2]-benzannulation protocols, assembling the benzonitrile framework. This application underlines its utility in synthesizing compounds that are pivotal in pharmaceuticals and agrochemicals, highlighting the broader implications of its chemical reactivity (Jia & Wang, 2016).
Safety and Hazards
The safety information for 3-Chloro-4-(cyanomethyl)benzonitrile includes a GHS07 pictogram and a signal word “Warning”. The hazard statements include H302 and the precautionary statements include P280-P305+P351+P338 .
Relevant Papers this compound has been cited in reputable papers such as Nature 610.7931 (2022): 366-372, Nature 618, 1017–1023 (2023), Cell 183.7 (2020): 1867-1883, Cell Research 31, 1291–1307 (2021), and others .
Propiedades
IUPAC Name |
3-chloro-4-(cyanomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHPMARIFIJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

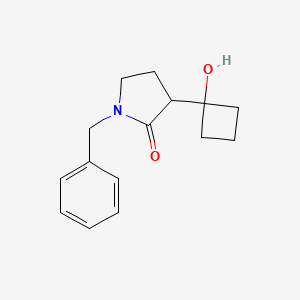
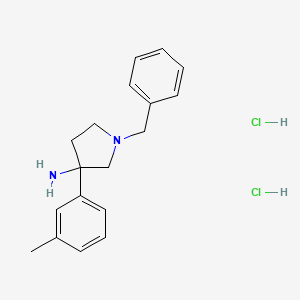
![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)
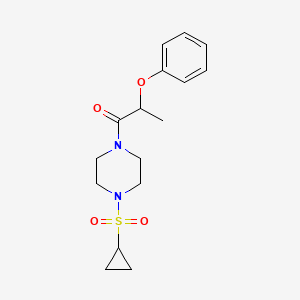
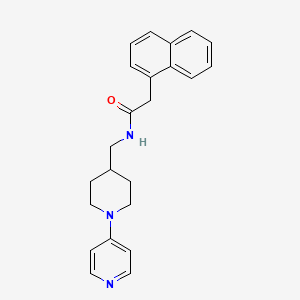
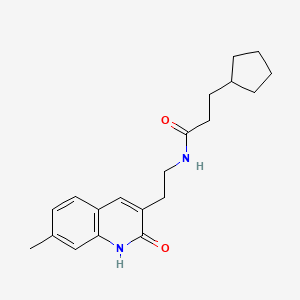
![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)


![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2830936.png)
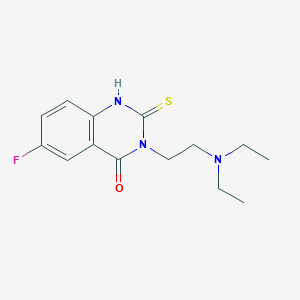
![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)